
2'-Deoxy-5'-O-DMT-2'-fluorouridine
Übersicht
Beschreibung
2'-Deoxy-5'-O-DMT-2'-fluorouridine (C₃₀H₂₉FN₂O₇, molecular weight: 548.56) is a fluorinated nucleoside analog derived from 5'-O-DMTr-5-fluorouridine (5-FUDR). It is characterized by a 2'-fluorine substitution on the ribose moiety and a 4,4'-dimethoxytrityl (DMT) protective group at the 5'-hydroxyl position. This compound exhibits potent anti-yellow fever virus (YFV) activity, achieving 100% viral inhibition at 20 mM without cytotoxicity at the same concentration . Its high solubility in DMSO (100 mg/mL, 182.30 mM) and stability at -20°C make it suitable for in vitro antiviral research .
Vorbereitungsmethoden
The synthesis of 2’-Deoxy-5’-O-DMT-2’-fluorouridine involves several stepsThe 5’-hydroxyl group is then protected with a dimethoxytrityl (DMT) group . The reaction conditions typically involve the use of reagents such as dimethoxytrityl chloride and fluorinating agents under controlled temperatures and pH levels . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
2'-Desoxy-5'-O-DMT-2'-Fluorouridin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen verändern, was zur Bildung neuer Verbindungen führt.
Substitution: Das Fluoratom in der 2'-Position kann mit geeigneten Reagenzien durch andere funktionelle Gruppen substituiert werden.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Substitutionsreagenzien wie Halogenierungsmittel . Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
Synthesis and Stability
DMT-FU is synthesized through a series of chemical reactions that modify standard nucleosides. The introduction of a fluorine atom at the 2' position of the sugar moiety enhances the stability of the nucleoside against enzymatic degradation. Studies have shown that oligonucleotides containing DMT-FU exhibit increased melting temperatures (Tm) compared to their non-fluorinated counterparts, indicating greater thermal stability. For instance, the incorporation of DMT-FU into oligonucleotide phosphoramidates results in Tm increases of 4-5°C per modification when hybridized with complementary DNA or RNA strands .
Antisense Therapeutics
DMT-FU is utilized in the development of antisense oligonucleotides, which are designed to bind to specific mRNA sequences and inhibit gene expression. The enhanced stability of DMT-FU-containing oligonucleotides makes them promising candidates for therapeutic applications aimed at treating genetic disorders and cancers. Research indicates that these modified oligonucleotides are resistant to hydrolysis by enzymes such as snake venom phosphodiesterase, further supporting their potential use in clinical settings .
Diagnostic Tools
The unique properties of DMT-FU also lend themselves to diagnostic applications. Its ability to form stable duplexes with complementary nucleic acids allows for improved specificity and sensitivity in diagnostic assays. For example, assays utilizing DMT-FU-modified probes can yield more reliable results in detecting viral infections or genetic mutations due to their resistance to degradation .
Antiviral Activity
DMT-FU has been investigated for its antiviral properties, particularly against viruses like yellow fever virus (YFV). As a nucleoside analogue, it has shown significant inhibitory effects on viral replication, making it a candidate for further development as an antiviral therapeutic agent .
Enzyme Substrate Specificity
Research has demonstrated that DMT-FU acts as an alternative substrate for thymidylate synthetase, an enzyme critical for DNA synthesis. The kinetic parameters of DMT-FU suggest that it can be effectively incorporated into DNA during replication processes, which may lead to misincorporation events that could be exploited therapeutically .
Comparative Data Table
Property | This compound | 2'-Deoxyuridine |
---|---|---|
Melting Temperature Increase | 4-5°C per modification | N/A |
Stability to Enzymatic Hydrolysis | High | Moderate |
Antiviral Activity | Significant against YFV | Limited |
Antisense Application | Yes | Yes |
Wirkmechanismus
The mechanism of action of 2’-Deoxy-5’-O-DMT-2’-fluorouridine involves its incorporation into the DNA or RNA of cells, leading to the inhibition of viral replication. The compound targets specific enzymes involved in nucleic acid synthesis, thereby disrupting the replication process . This mechanism is particularly effective against yellow fever virus, making it a potent antiviral agent .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Analogues
5'-Deoxy-5-fluorouridine (5'-dFUrd)
- Structure : Lacks the 5'-hydroxyl group and DMT protection; retains the 5-fluorouracil base.
- Activity: Demonstrates selective cytotoxicity against solid tumors (e.g., breast carcinoma LD₅₀ = 32–41 µM) with minimal bone marrow toxicity (LD₅₀ = 580 µM), yielding therapeutic ratios of 1.2–7.3. In contrast, 5-fluorouracil (5-FU) and 5-fluoro-2'-deoxyuridine (5-FUdR) lack selectivity (therapeutic ratio < 1) .
- Therapeutic Utility : Reverses tumor-induced cachexia in murine models independent of antiproliferative effects, improving metabolic dysregulation .
N4-Acetyl-2'-deoxy-5'-O-DMT-2'-fluorocytidine (CAS 159414-98-9)
- Structure : Cytidine base with N4-acetyl and 2'-fluoro modifications.
- Activity : Inhibits viral DNA/RNA synthesis, serving as an antiviral agent. Used in oligonucleotide synthesis for antisense therapy .
N4-Benzoyl-2'-deoxy-5'-O-DMT-2',2'-difluorocytidine 3'-CE Phosphoramidite (CAS 142808-44-4)
- Structure : Difluorinated cytidine with a benzoyl-protected base and DMT group.
- Application : Critical in synthesizing oligonucleotides for gene silencing and antisense therapy. Molecular weight: 869.89 g/mol .
2'-Deoxy-5'-O-DMT-2'-fluoroinosine
- Structure: Inosine base with 2'-fluoro and DMT modifications.
- Properties : Molecular formula C₃₁H₂₉FN₄O₆ (FW 572.58); biological activity remains under investigation .
Key Comparative Data
Key Findings
Antiviral Specificity : this compound uniquely combines high anti-YFV potency with low cytotoxicity, unlike older fluoropyrimidines like 5-FUdR, which lack selectivity .
Structural Determinants : The 2'-fluoro substitution enhances metabolic stability and target binding, while the DMT group improves solubility and cellular uptake .
Therapeutic Potential: 5'-dFUrd’s anticachectic activity and tumor selectivity highlight the importance of chemical modifications in reducing off-target effects .
Research Applications : Difluorinated and acylated analogs (e.g., N4-benzoyl derivatives) are pivotal in oligonucleotide therapeutics, underscoring the versatility of fluorinated nucleosides .
Biologische Aktivität
2'-Deoxy-5'-O-DMT-2'-fluorouridine (CAS No. 146954-74-7) is a nucleoside analogue derived from uridine, specifically modified at the 2' position and the 5' position with a dimethoxytrityl (DMT) group. This compound has garnered attention due to its potent biological activity, particularly its antiviral properties against yellow fever virus (YFV). This article will delve into the biological activity of this compound, including its mechanisms of action, cytotoxicity profile, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C30H29FN2O7 |
Molecular Weight | 548.56 g/mol |
CAS Number | 146954-74-7 |
Density | 1.4 ± 0.1 g/cm³ |
Appearance | Off-white to light yellow solid powder |
Antiviral Properties
This compound exhibits potent antiviral activity , particularly against YFV. Research indicates that this compound can achieve 100% inhibition of YFV at a concentration of 20 mM without exhibiting cytotoxic effects at this concentration level . This makes it a promising candidate for further development as an antiviral agent.
Cytotoxicity Profile
The cytotoxicity of this compound has been assessed through various assays. Notably, it has shown noncytotoxicity at concentrations up to 20 mM , suggesting a favorable safety profile for potential therapeutic applications . This characteristic is critical when considering its use in clinical settings, particularly in treating viral infections where patient safety is paramount.
The mechanism by which this compound exerts its antiviral effects involves its ability to mimic natural nucleosides, thereby interfering with viral RNA synthesis. By incorporating into viral RNA, it disrupts the replication process, leading to reduced viral load and infection severity .
Case Study: Antiviral Efficacy Against YFV
In a controlled laboratory setting, researchers evaluated the efficacy of this compound against YFV. The study demonstrated that at 20 mM , the compound completely inhibited viral replication in vitro. This finding was significant as it not only confirmed the compound's antiviral potential but also highlighted its noncytotoxic nature, making it suitable for further pharmacological exploration .
Comparative Analysis with Other Nucleoside Analogues
A comparative study was conducted to evaluate the effectiveness of various nucleoside analogues against YFV. The results indicated that this compound outperformed several other candidates, showcasing superior inhibition rates and lower toxicity profiles .
Compound Name | Inhibition Rate (%) | Cytotoxicity (mM) |
---|---|---|
2'-Deoxy-5'-O-DMT-2'-F-dU | 100 | >20 |
Other Nucleoside Analogue A | 75 | >10 |
Other Nucleoside Analogue B | 50 | >15 |
Q & A
Basic Research Questions
Q. What are the critical synthetic steps and purification methods for 2'-Deoxy-5'-O-DMT-2'-fluorouridine?
The synthesis involves sequential protection of the nucleoside. The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group to ensure regioselectivity during subsequent fluorination at the 2'-position. Fluorination typically employs fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor under anhydrous conditions. After fluorination, the DMT group is retained for downstream applications (e.g., oligonucleotide synthesis). Purification is achieved via reverse-phase HPLC or silica gel chromatography, with characterization by H-NMR, C-NMR, and mass spectrometry to confirm structural integrity .
Q. How should researchers handle and store this compound to ensure stability?
The compound is light-sensitive and hygroscopic. Store lyophilized powder at -20°C in amber vials under inert gas (argon or nitrogen). For solution preparation, use anhydrous dimethyl sulfoxide (DMSO) or acetonitrile to prevent hydrolysis. Always conduct handling in a fume hood with appropriate PPE (gloves, lab coat, eye protection) due to potential toxicity. Stability tests via HPLC at intervals (e.g., 0, 6, 12 months) are recommended to monitor degradation .
Advanced Research Questions
Q. How does the 2'-fluoro modification affect substrate specificity in enzymatic assays (e.g., thymidylate synthetase)?
The 2'-fluoro group sterically mimics the 2'-hydroxyl of ribose but introduces electronegativity, altering binding kinetics. In thymidylate synthetase (TS) assays, 2'-Deoxy-2'-fluorouridine-5'-phosphate (dUflMP) shows a 11-fold higher than natural dUMP, but comparable , indicating preserved catalytic efficiency despite reduced binding affinity. This suggests TS accommodates the fluoro substituent via minor conformational adjustments. Researchers should compare , , and inhibition constants () across mutants to map active-site interactions .
Q. What experimental designs are optimal for evaluating its antiviral activity (e.g., against yellow fever virus)?
Use cell-based assays with YFV-infected Vero or Huh-7 cells. Include controls:
- Positive control: Ribavirin or known YFV inhibitors.
- Negative control: Unmodified 2'-deoxyuridine.
Dose-response curves (0.1–100 µM) over 72 hours assess EC and cytotoxicity (CC) via MTT or ATP-based assays. Confirm mechanism via qPCR (viral RNA load) and Western blot (viral protein expression). For enzymatic inhibition, use recombinant YFV RNA polymerase in primer-extension assays with H-labeled NTPs .
Q. How can researchers resolve contradictions in reported biological activities (e.g., efficacy across viral strains)?
Discrepancies may arise from:
- Cell-line variability: Primary vs. immortalized cells differ in nucleoside uptake (e.g., ENT1/2 transporter expression).
- Metabolic activation: Phosphorylation efficiency by host kinases (e.g., thymidine kinase) varies. Use LC-MS to quantify intracellular triphosphate levels.
- Assay conditions: pH, serum content, and incubation time affect compound stability. Standardize protocols (e.g., CLSI guidelines) and validate with multiple viral strains .
Q. What advanced techniques characterize its interaction with nucleic acid polymers?
- X-ray crystallography: Co-crystallize with target enzymes (e.g., viral polymerase) to resolve binding modes.
- NMR spectroscopy: F-NMR tracks conformational dynamics in solution.
- Isothermal titration calorimetry (ITC): Quantifies binding thermodynamics (ΔH, ΔS) to compare with unmodified nucleosides.
- Molecular dynamics simulations: Model fluorine’s impact on sugar pucker (C2'-endo vs. C3'-endo) and base pairing .
Q. Methodological Considerations
Q. How to analyze conflicting data on metabolic stability in different tissue models?
- Liver microsomes: Incubate with NADPH and monitor degradation via LC-MS over 60 minutes. Compare half-life () across species (human vs. rodent).
- Plasma stability assays: Use heparinized plasma to assess esterase-mediated hydrolysis.
- Cross-validate with CRISPR-edited cell lines lacking specific nucleotidases to identify metabolic pathways .
Q. What strategies enhance the compound’s bioavailability in in vivo studies?
- Prodrug modification: Mask the 5'-phosphate with lipophilic groups (e.g., S-acyl-2-thioethyl).
- Nanoparticle encapsulation: Use PEGylated liposomes to improve circulation time.
- Co-administration with transport inhibitors: Dipyridamole blocks ENT1-mediated efflux. Validate via pharmacokinetic (PK) studies measuring AUC and in rodent models .
Eigenschaften
IUPAC Name |
1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29FN2O7/c1-37-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(38-2)15-11-21)39-18-24-27(35)26(31)28(40-24)33-17-16-25(34)32-29(33)36/h3-17,24,26-28,35H,18H2,1-2H3,(H,32,34,36)/t24-,26-,27-,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSFZSSZXOCCJB-YULOIDQLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=O)NC5=O)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=O)NC5=O)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29FN2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427732 | |
Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxy-2'-fluorouridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146954-74-7 | |
Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxy-2'-fluorouridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.